N-tert-butyl-1-(3-chlorobenzyl)piperidine-4-carboxamide
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Overview
Description
N-tert-butyl-1-(3-chlorobenzyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a tert-butyl group, a 3-chlorobenzyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(3-chlorobenzyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a substitution reaction, often using tert-butyl bromide as the alkylating agent.
Attachment of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group is attached through a nucleophilic substitution reaction, using 3-chlorobenzyl chloride as the electrophile.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving the reaction of the piperidine derivative with a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(3-chlorobenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-tert-butyl-1-(3-chlorobenzyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity against certain diseases and conditions.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(3-chlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective analogs.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-1-(4-chlorobenzyl)piperidine-4-carboxamide: A similar compound with a 4-chlorobenzyl group instead of a 3-chlorobenzyl group.
N-tert-butyl-1-(3-bromobenzyl)piperidine-4-carboxamide: A compound with a bromine atom instead of a chlorine atom on the benzyl group.
N-tert-butyl-1-(3-fluorobenzyl)piperidine-4-carboxamide: A compound with a fluorine atom instead of a chlorine atom on the benzyl group.
Uniqueness
N-tert-butyl-1-(3-chlorobenzyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorobenzyl group may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-tert-butyl-1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)14-7-9-20(10-8-14)12-13-5-4-6-15(18)11-13/h4-6,11,14H,7-10,12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKTKGXBZDUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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